3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Sulfonation: The addition of a sulfonamide group to the aromatic ring.
The reaction conditions often involve the use of bromine or bromine-containing reagents, sulfonamide precursors, and appropriate solvents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzenesulfonamides.
Scientific Research Applications
3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound is used in the study of enzyme inhibition and protein binding.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to the disruption of bacterial cell wall synthesis. The molecular targets include enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2-ethoxyphenyl)-2-thiophenecarboxamide
- 3-bromo-N-(4-ethoxyphenyl)-2-thiophenecarboxamide
- 3-bromo-N-(2-ethylphenyl)-2-thiophenecarboxamide
Uniqueness
3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of bromine, ethoxy, and methoxy groups makes it a versatile compound for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
3-bromo-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-3-21-15-7-5-4-6-13(15)17-22(18,19)11-8-9-14(20-2)12(16)10-11/h4-10,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMRPPFCANKRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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